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For Researchers, Scientists, and Drug Development Professionals

The triphenylmethyl (trityl, Trt) group is a cornerstone in the synthetic chemistry of biopolymers

like oligonucleotides and peptides. Its steric bulk and acid lability make it an invaluable tool for

the selective protection of hydroxyl, amino, and thiol functional groups. This document provides

detailed application notes and experimental protocols for the use of the trityl group and its

derivatives in nucleoside and peptide synthesis.

The Trityl Group and Its Derivatives
The trityl group's utility is enhanced by the availability of substituted derivatives, which offer a

range of acid labilities. This allows for fine-tuning of the deprotection conditions to suit the

specific requirements of a synthetic strategy. Common trityl-based protecting groups include

trityl (Trt), 4-methoxytrityl (MMT), 4,4'-dimethoxytrityl (DMT), and 4,4',4"-trimethoxytrityl (TMT).

The electron-donating methoxy groups stabilize the trityl cation formed during acidic cleavage,

thus increasing the lability of the protecting group.[1]

Increasing Acid Lability

Trityl (Trt) Mon-methoxytrityl (MMT) Di-methoxytrityl (DMT) Tri-methoxytrityl (TMT)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1682552?utm_src=pdf-interest
https://en.highfine.com/news/amino-protecting-group-triphenylmethyl-series.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Relative acid lability of common trityl derivatives.

Trityl Group in Nucleoside and Oligonucleotide
Synthesis
In nucleoside chemistry, the trityl group is predominantly used for the protection of the 5'-

primary hydroxyl group. Its steric hindrance allows for selective protection of this position over

the secondary hydroxyl groups at the 2' and 3' positions.[2] The 4,4'-dimethoxytrityl (DMTr)

group is particularly favored in automated solid-phase oligonucleotide synthesis due to its ease

of cleavage with mild acids like trichloroacetic acid (TCA) or dichloroacetic acid (DCA).[3][4]

This allows for the stepwise addition of nucleotide monomers to the growing oligonucleotide

chain.
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Experimental Protocols: Nucleoside Synthesis
Protocol 1: Selective 5'-O-Tritylation of a Ribonucleoside

This protocol describes a rapid and selective method for the tritylation of the 5'-hydroxyl group

of ribonucleosides using silver nitrate to enhance the reaction.

Workflow for Selective 5'-O-Tritylation
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Dissolve Nucleoside
in THF/DMF

Add Silver Nitrate (AgNO3)
(1.2 mmol/mmol nucleoside)

Stir until AgNO3 dissolves
(~7 min)

Add Trityl Chloride (Tr-Cl)
(1.3 mmol/mmol nucleoside)

Stir at 25°C for 2 hours

Filter the reaction mixture

Mix filtrate with 5% aq. NaHCO3

Extract with CH2Cl2

Dry organic phase (Na2SO4)
and evaporate

Purify by silica gel
chromatography

Obtain 5'-O-Tritylated Nucleoside
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Caption: Workflow for the selective 5'-O-tritylation of a nucleoside.
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Methodology:

Dissolve the ribonucleoside in a mixture of tetrahydrofuran (THF) and dimethylformamide

(DMF) (e.g., 8:2 v/v).

Add silver nitrate (1.2 mmol per mmol of nucleoside) to the solution and stir until it is

completely dissolved (approximately 7 minutes).

Add trityl chloride (1.3 mmol per mmol of nucleoside) to the mixture all at once.

Stir the resulting mixture at 25°C for 2 hours.

Filter the mixture to remove insoluble salts.

To the clear filtrate, add a 5% aqueous solution of sodium bicarbonate to prevent premature

detritylation.

Extract the product into dichloromethane (CH₂Cl₂).

Dry the organic layer over sodium sulfate (Na₂SO₄) and evaporate the solvent under

reduced pressure.

Purify the residue by silica gel chromatography to yield the 5'-O-tritylated nucleoside.

Protocol 2: Manual Detritylation of an Oligonucleotide

This protocol is suitable for the removal of a 5'-DMTr group from a purified oligonucleotide prior

to its use in biological applications.

Workflow for Manual Detritylation
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Dry Trityl-on Oligonucleotide

Dissolve in 200-500 µL of
80% Acetic Acid

Incubate for 20 minutes at RT

Add an equal volume of
95% Ethanol

Lyophilize the sample until dry

Desalt to remove tritanol
and salts (e.g., OPC)
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Caption: Workflow for the manual detritylation of an oligonucleotide.

Methodology:

Thoroughly dry the trityl-on oligonucleotide in a microcentrifuge tube.

Dissolve the dried sample in 200-500 µL of 80% aqueous acetic acid.
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Allow the solution to stand at room temperature for 20 minutes. The solution will not turn

orange as the trityl cation reacts with water to form tritanol.

Add an equal volume of 95% ethanol to the solution.

Lyophilize the sample until all the acetic acid has been removed.

The resulting detritylated oligonucleotide can be further purified from the tritanol byproduct

and salts using methods such as an Oligonucleotide Purification Cartridge (OPC).

Trityl Group in Peptide Synthesis
In peptide chemistry, the trityl group is used for the protection of the α-amino group of amino

acids (Nα-Trt-amino acids) and for the protection of side chains of certain amino acids,

including cysteine (thiol), histidine (imidazole), asparagine (amide), and glutamine (amide). The

use of Nα-Trt protection offers a milder alternative to the more common Fmoc and Boc

strategies, with deprotection achievable under very mild acidic conditions. Side-chain trityl

protection, particularly for asparagine and glutamine, improves the solubility of the protected

amino acid derivatives and prevents side reactions during peptide coupling.

Quantitative Data: Trityl Group in Peptide Synthesis
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(1:4 v/v)
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Experimental Protocols: Peptide Synthesis
Protocol 3: Preparation of Nα-Trityl-Amino Acids

This protocol describes a general method for the preparation of Nα-trityl-amino acids from the

corresponding amino acid methyl esters.

Methodology:

To a solution of the amino acid methyl ester hydrochloride (5 mmol) in DMF (20 mL), add

triethylamine (1.4 mL, 10 mmol) and cool the solution in an ice bath.

Add a solution of trityl chloride (1.36 g, 5 mmol) in dichloromethane (7 mL).

Stir the mixture vigorously for 2.5 hours at room temperature.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The resulting N-Trt-amino acid methyl ester can be isolated and purified.

For hydrolysis, dissolve the N-Trt-amino acid methyl ester in dioxane.

Cool the solution in an ice bath and add 1 N LiOH in a 1:1 mixture of methanol and water.

Stir the reaction mixture (time and temperature are derivative-dependent, e.g., 3 hours at

room temperature for Trt-Gly-OH).

Neutralize the solution with 2M KHSO₄ and extract the product with ethyl acetate.

Dry the combined organic layers over Na₂SO₄, filter, and evaporate to dryness to yield the

Nα-Trt-amino acid.

Protocol 4: Solid-Phase Peptide Synthesis (SPPS) Cycle with Nα-Trityl Protection

This protocol outlines the key steps in an SPPS cycle using Nα-Trt-amino acids.

SPPS Cycle using Nα-Trityl-Amino Acids
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Resin-Bound Peptide

1. Deprotection:
Remove Nα-Trityl group
(e.g., 1% TFA in DCM)

2. Wash
(DCM, DMF)

3. Coupling:
Add Nα-Trt-amino acid,

Coupling reagents (e.g., HATU/DIEA)

4. Wash
(DMF, DCM)

Repeat for
next amino acid

To next cycle or
final cleavage

Click to download full resolution via product page

Caption: Solid-phase peptide synthesis cycle using Nα-Trityl protection.

Methodology:

Resin Preparation: Start with a suitable solid support (e.g., 2-chlorotrityl chloride resin) with

the first amino acid attached.

Deprotection: Swell the resin in DCM. Remove the Nα-Trityl protecting group from the resin-

bound amino acid by treating with a mild acidic solution (e.g., 1% TFA in DCM) for a short
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period.

Washing: Wash the resin thoroughly with DCM and then DMF to remove excess acid and the

cleaved trityl group.

Coupling: Activate the incoming Nα-Trt-amino acid with a suitable coupling reagent (e.g.,

HATU and DIEA in DMF) and add it to the resin. Allow the coupling reaction to proceed for a

specified time (e.g., 1-2 hours).

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 5: Cleavage of a Protected Peptide from 2-Chlorotrityl Resin

This protocol allows for the cleavage of a peptide from the 2-chlorotrityl resin while keeping the

acid-labile side-chain protecting groups intact.

Methodology:

Wash the peptide-resin with DCM and dry it under vacuum.

Prepare a cleavage cocktail of hexafluoroisopropanol (HFIP) and DCM (e.g., 1:4 v/v).

Alternatively, a solution of 1% TFA in DCM can be used.

Suspend the resin in the cleavage cocktail and stir at room temperature. The cleavage time

can range from 30 minutes to 2 hours.

Filter the resin and collect the filtrate.

Wash the resin with additional cleavage cocktail or DCM.

Combine the filtrates and evaporate the solvent to obtain the protected peptide fragment.

This fragment can be used in subsequent fragment condensation strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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